![molecular formula C10H8ClF3N2O2 B2970218 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2197602-01-8](/img/structure/B2970218.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one is a complex organic compound known for its distinctive molecular structure that combines a pyridine ring with a pyrrolidinone moiety, linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one typically involves the following steps:
Formation of the pyridine derivative: : Starting with a chloropyridine precursor, a nucleophilic substitution reaction introduces the trifluoromethyl group.
Coupling Reaction: : The pyridine derivative undergoes an etherification reaction with a pyrrolidinone derivative, often mediated by a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, production might involve continuous flow chemistry to enhance reaction efficiency and product yield. Catalytic processes and optimized reaction conditions can scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one can undergo various types of chemical reactions:
Oxidation: : Introduction of oxidative agents can modify the functional groups, leading to new derivatives.
Reduction: : Reductive agents can potentially alter the chloro or nitro functionalities if present in other derivatives.
Substitution: : Halogen atoms like chlorine can undergo nucleophilic substitution reactions, introducing new groups into the molecule.
Common Reagents and Conditions
Oxidation: : Use of agents like m-chloroperbenzoic acid.
Reduction: : Employing hydrogenation with palladium on carbon.
Substitution: : Using nucleophiles like amines under base catalysis.
Major Products Formed
Oxidation: : Forms epoxides or hydroxyl derivatives.
Reduction: : Converts to amines or alcohols.
Substitution: : Generates a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules, playing a crucial role in the development of novel organic compounds.
Biology
Its derivatives are often studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, it is explored for drug development due to its ability to interact with various biological targets, potentially leading to new therapeutic agents.
Industry
Used in the synthesis of specialty materials and advanced polymers, contributing to the development of new materials with unique properties.
Mechanism of Action
Effects
The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Molecular Targets and Pathways
Typically targets include enzymes involved in metabolic pathways or receptors on cell surfaces. It can modulate the function of these proteins, affecting various cellular processes.
Comparison with Similar Compounds
Compared to other pyridine and pyrrolidinone derivatives, 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
3-(Trifluoromethyl)pyridin-2-amine: : Similar pyridine core with different functional groups.
5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile: : Shares the trifluoromethylpyridine structure but varies in the connected functional groups.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-6-3-5(10(12,13)14)4-16-9(6)18-7-1-2-15-8(7)17/h3-4,7H,1-2H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKZODVNKDPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
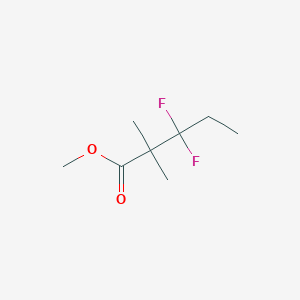
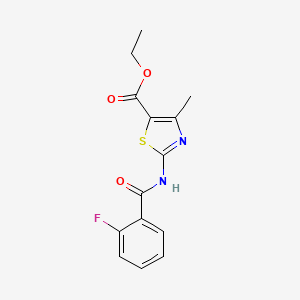
![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
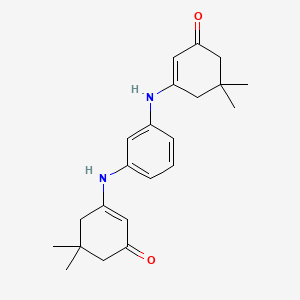
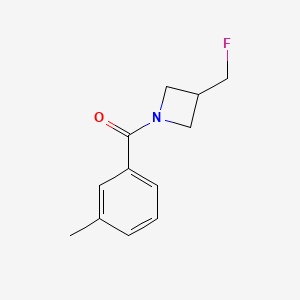
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

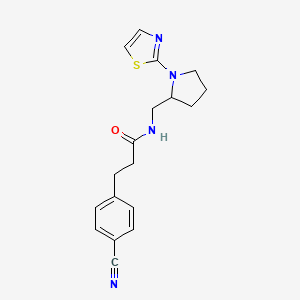
![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)
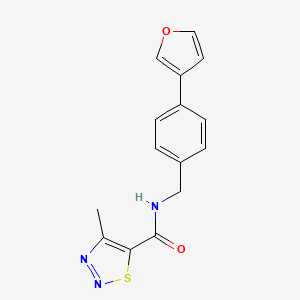
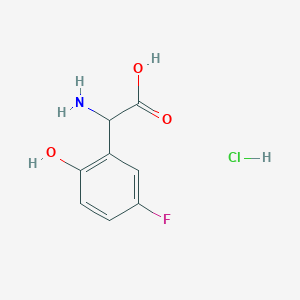
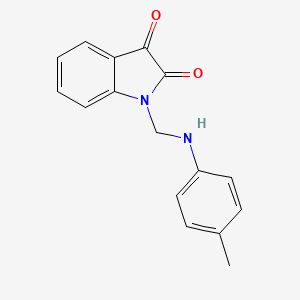
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2970158.png)
